![molecular formula C5H5N5S B043378 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine CAS No. 23771-52-0](/img/structure/B43378.png)

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine and related derivatives often involves the reaction of various α-cyano-β-ethoxyacrylamides with hydrazine and substituted hydrazines, leading to the formation of these complex heterocyclic compounds. A pivotal step in their synthesis is the transformation of the cyano group to different functional groups and the replacement of the methylmercapto group with amino, mercapto, methoxy, and hydrazino groups, among others (Bulychev, Korbukh, & Preobrazhenskaya, 1980), (Hildick & Shaw, 1971).

Molecular Structure Analysis

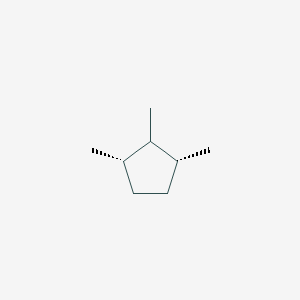

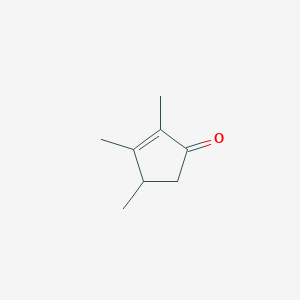

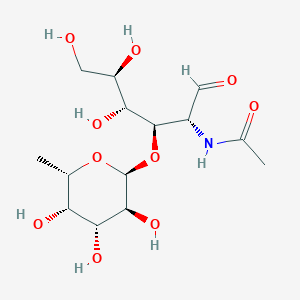

The molecular structure of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is characterized by a pyrazolo[3,4-d]pyrimidine core, with an amino group at the 4-position and a mercapto group at the 6-position. This core structure exhibits high reactivity and the ability to undergo various chemical transformations, facilitating its use in diverse synthetic pathways.

Chemical Reactions and Properties

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidines undergo numerous chemical reactions, including nucleophilic substitutions, enabling the introduction of various substituents. These reactions are influenced by the presence of functional groups, such as the amino and mercapto groups, which play crucial roles in determining the compound's chemical behavior and reactivity (Bulychev, Korbukh, & Preobrazhenskaya, 1980).

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties : Derivatives of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine exhibit promising antibacterial activities. A study on 4-imino-5H-pyrazolo[3,4-d]pyrimidin-5-amines showed moderate to good antibacterial activities against various pathogenic bacteria, highlighting the potential for further improvement in this area (Beyzaei et al., 2017). Another study emphasized the antibacterial properties of 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives, particularly against Streptococcus pyogenes and Pseudomonas aeruginosa (Beyzaei et al., 2017).

Antitumor Activity : These compounds have also shown potential as antitumor agents. For instance, the synthesis and cytotoxic activity of 4,6-diaminopyrazolo[3,4-d] pyrimidine riboside and its derivatives have been linked to potential antitumor applications (Garaeva et al., 1988). Additionally, certain 4-substituted pyrazolo[3,4-d]pyrimidine nucleosides are associated with antitumor activity, with specific substituents at the 3 position enhancing this activity (Bhat et al., 1981).

Inhibition of Leukemia Growth : N4-substituted 4-aminopyrazolo[3,4-d]pyrimidines have demonstrated moderate to very good growth inhibitory activities against cultured L1210 leukemia and 6410 human leukemic myeloblasts (Hong et al., 1976).

Corrosion Inhibition : These compounds are effective in inhibiting corrosion. For example, pyrazolo-pyrimidine derivatives have been found to inhibit copper corrosion in sulfuric acid solutions, with the efficiency increasing with concentration (Xu et al., 2018). Furthermore, novel pyrazolo-pyrimidine inhibitors have shown efficacy in inhibiting corrosion of Q235 steel in picking solutions (Feng et al., 2019).

Other Applications : The compounds are also being explored for other applications, such as in antimicrobial activity (Ismail et al., 2003), antiviral activity (Bektemirov et al., 1981), and potential use in pharmaceuticals (Hildick & Shaw, 1971).

Safety And Hazards

Sigma-Aldrich provides “4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine” as part of a collection of unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity12. It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition10.

Zukünftige Richtungen

While I couldn’t find specific future directions for “4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine”, pyrimidines in general display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory8. This suggests that there may be potential for further research and development in these areas.

Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the cited sources or consult a chemistry professional.

Eigenschaften

IUPAC Name |

4-amino-1,5-dihydropyrazolo[3,4-d]pyrimidine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5S/c6-3-2-1-7-10-4(2)9-5(11)8-3/h1H,(H4,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMNLDSYAAJOPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=NC(=S)NC(=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178447 | |

| Record name | 4-Aminopyrazolo(3,4-d)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine | |

CAS RN |

23771-52-0 | |

| Record name | 4-Amino-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidine-6-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23771-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminopyrazolo(3,4-d)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023771520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23771-52-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminopyrazolo(3,4-d)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.